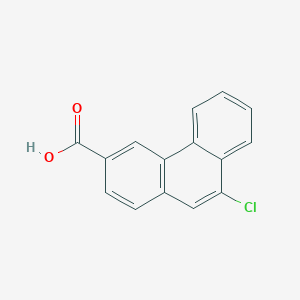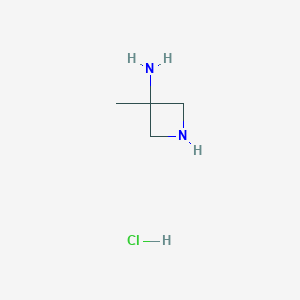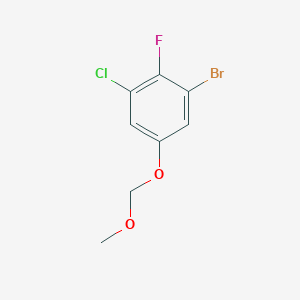
3-Phenanthrenecarboxylicacid, 9-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenanthrenecarboxylicacid, 9-chloro- is a chlorinated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group at the third position and a chlorine atom at the ninth position of the phenanthrene ring system. It has the molecular formula C15H9ClO2 and a molecular weight of 256.68 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenanthrenecarboxylicacid, 9-chloro- typically involves the chlorination of phenanthrene followed by carboxylation. One common method is the Friedel-Crafts acylation of phenanthrene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of 3-Phenanthrenecarboxylicacid, 9-chloro- follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions
3-Phenanthrenecarboxylicacid, 9-chloro- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Phenanthrene-3-carboxaldehyde or phenanthrene-3-carboxylic acid derivatives.
Reduction: Phenanthrene-3-carboxylic acid.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
科学的研究の応用
3-Phenanthrenecarboxylicacid, 9-chloro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Phenanthrenecarboxylicacid, 9-chloro- involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Phenanthrene-3-carboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
9-Chlorophenanthrene: Lacks the carboxylic acid group, limiting its applications in synthesis and biological studies.
3-Phenanthrenecarboxylicacid, 9-bromo-: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Uniqueness
3-Phenanthrenecarboxylicacid, 9-chloro- is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
特性
CAS番号 |
7473-69-0 |
|---|---|
分子式 |
C15H9ClO2 |
分子量 |
256.68 g/mol |
IUPAC名 |
9-chlorophenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C15H9ClO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18) |
InChIキー |
JAIIDCPBHNDDLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)






![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)


![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)


